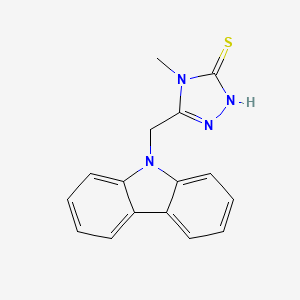

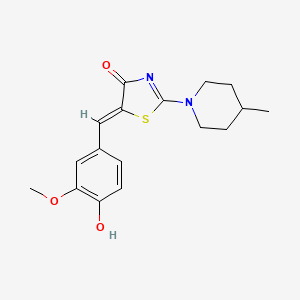

![molecular formula C17H15NO4 B1223611 2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoic acid CAS No. 22780-32-1](/img/structure/B1223611.png)

2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves several key steps, including condensation reactions, nitrification, diazotization, methylation, oxidation, and selective reduction. For example, the synthesis of 2-methoxy-benzoic acid derivatives has been achieved through condensation reactions, demonstrating the methodological approach to modifying benzoic acid structures for specific functional properties (Zhao et al., 2010). Similarly, the synthesis method involving toluidine as the starting material for 2-amino-4-methoxy benzoic acid highlights the pathway to introduce amino and methoxy groups to the benzoic acid core (Jiang Jian-hui, 2010).

Molecular Structure Analysis

X-ray crystallography, spectroscopic methods, and quantum chemical calculations are pivotal in characterizing the molecular structure of similar compounds. These techniques have unveiled intricate details such as intramolecular hydrogen bonding and intermolecular interactions, providing insights into the compound's stability and reactivity (P. Venkatesan et al., 2016).

Chemical Reactions and Properties

Azo-benzoic acids and their precursors undergo acid-base dissociation and azo-hydrazone tautomerism, influenced by the solvent composition and pH. This reactivity underscores the importance of understanding the chemical environment on the properties and behavior of benzoic acid derivatives (T. Baul et al., 2009).

Physical Properties Analysis

The physical properties, including melting points and solubility, are crucial for the practical application of these compounds. The detailed analysis of these properties is essential for their use in synthesis and formulation. For example, the melting point and yield information provide a basis for purity and process optimization considerations (Jiang Jian-hui, 2010).

Chemical Properties Analysis

The chemical properties, such as reactivity towards specific reagents, tautomerism, and the ability to form hydrogen bonds, play a significant role in the compound's applications. The understanding of these properties is fundamental for designing reactions and predicting the behavior of these compounds under different chemical conditions (T. Baul et al., 2009).

Applications De Recherche Scientifique

Structural Investigation and Quantum Chemical Calculations

A detailed structural investigation of a similar compound, characterized by X-ray crystallography, spectroscopic methods, and quantum chemical calculations, revealed that it crystallizes in a specific space group and is stabilized through various intermolecular interactions. These interactions include intramolecular N-H⋯O and O-H⋯O, along with intermolecular N-H⋯O and C-H⋯O contacts. This stabilization is further enhanced by a methoxy substitution, indicating the importance of functional groups in determining molecular stability and interaction (Venkatesan et al., 2016).

Hydrogen-Bonded Chains and Network Structures

Another study on a structurally related compound, (E)-3-(4-methoxyphenyl)prop-2-enoic acid, highlighted its ability to form a chain of rings through paired O-H⋯O hydrogen bonds and weak intermolecular C-H⋯O interactions. This results in a three-dimensional network structure, showcasing the compound's potential for forming complex molecular assemblies (Yang et al., 2006).

Synthesis and Structural Characterization

The synthesis and crystal structure of a derivative compound were explored, providing insights into its molecular structure and potential reactivity. This research contributes to the understanding of how structural modifications can influence the properties and applications of benzoic acid derivatives (Zhao et al., 2010).

Benzoic Acid Derivatives from Natural Sources

Research into natural products led to the isolation of several benzoic acid derivatives from the leaves of Piper fuligineum, including compounds structurally related to the target molecule. This study not only expands the chemical diversity of natural products but also highlights the occurrence of benzoic acid derivatives in nature (Mazzeu et al., 2017).

Biosynthesis and Metabolic Pathways

A study on the biosynthesis of benzoic acid in plants and bacteria provided insights into the metabolic pathways leading to benzoic acid and its derivatives. Understanding these pathways is crucial for exploring the biosynthetic potential and engineering the production of benzoic acid derivatives for various applications (Hertweck et al., 2001).

Propriétés

IUPAC Name |

2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4/c1-22-13-9-6-12(7-10-13)8-11-16(19)18-15-5-3-2-4-14(15)17(20)21/h2-11H,1H3,(H,18,19)(H,20,21)/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKQMTXLABQTGQB-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801163524 | |

| Record name | 2-[[(2E)-3-(4-Methoxyphenyl)-1-oxo-2-propen-1-yl]amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801163524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoic acid | |

CAS RN |

697235-51-1 | |

| Record name | 2-[[(2E)-3-(4-Methoxyphenyl)-1-oxo-2-propen-1-yl]amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=697235-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[[(2E)-3-(4-Methoxyphenyl)-1-oxo-2-propen-1-yl]amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801163524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Azepanyl-[2-[4-(difluoromethylthio)anilino]phenyl]methanone](/img/structure/B1223529.png)

![4-(Dimethylsulfamoyl)benzoic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester](/img/structure/B1223531.png)

![N-[(2-hydroxyphenyl)-oxomethyl]-2,3-dihydrobenzofuran-5-carboxamide](/img/structure/B1223536.png)

![2-[(4-chlorophenyl)thio]-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]propanamide](/img/structure/B1223539.png)

![N-[4-[[2-(4-hydroxyphenyl)-1,3-dioxo-5-isoindolyl]oxy]phenyl]-2,2-dimethylpropanamide](/img/structure/B1223540.png)

![4-[4-(Benzenesulfonyl)-1-piperazinyl]-2-methylquinoline](/img/structure/B1223543.png)

![2-(1-Benzimidazolyl)acetic acid [2-[1-(4-methoxyphenyl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl] ester](/img/structure/B1223545.png)

![N-(2-tert-butylphenyl)-2,2-dioxo-3,4-dihydro-[1,2,4]thiadiazino[3,4-b][1,3]benzothiazole-8-carboxamide](/img/structure/B1223546.png)